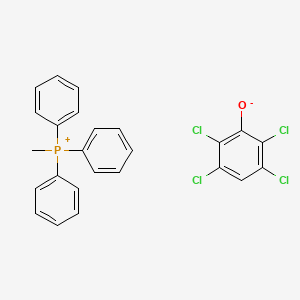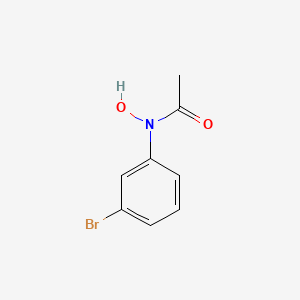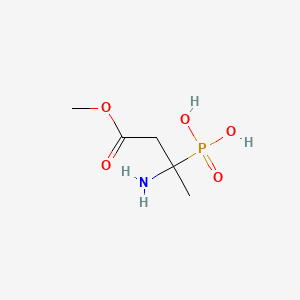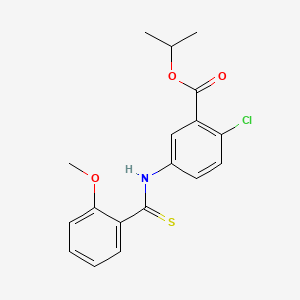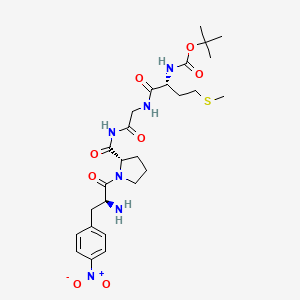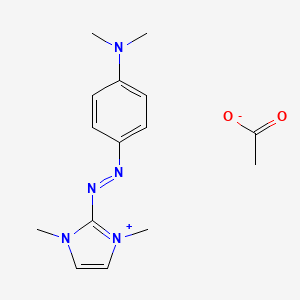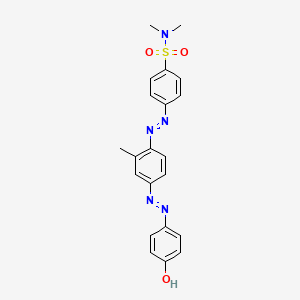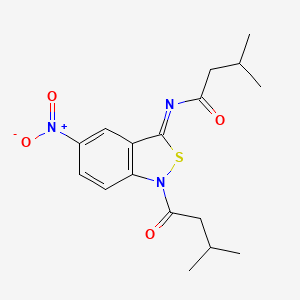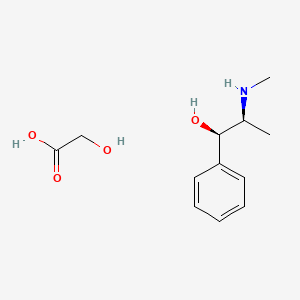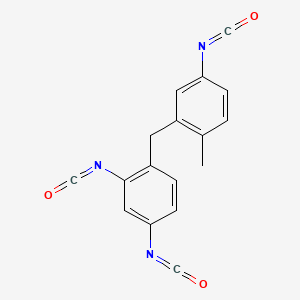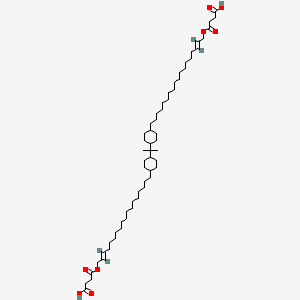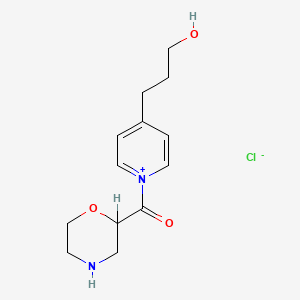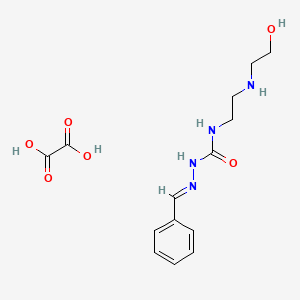
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with a phenylmethylene group and a hydroxyethylaminoethyl side chain, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the hydrazinecarboxamide core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the phenylmethylene group: This step involves the reaction of the hydrazinecarboxamide with a benzaldehyde derivative.
Attachment of the hydroxyethylaminoethyl side chain: This can be done by reacting the intermediate compound with an appropriate amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylmethylene group can be reduced to form a phenylethyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The hydroxyethyl and amino groups may facilitate binding to specific sites, while the phenylmethylene group could provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Aminoethyl)-2-(phenylmethylene)hydrazinecarboxamide: Lacks the hydroxyethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(methylmethylene)hydrazinecarboxamide: Has a methyl group instead of a phenyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
180045-52-7 |
|---|---|
Molecular Formula |
C14H20N4O6 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea;oxalic acid |
InChI |
InChI=1S/C12H18N4O2.C2H2O4/c17-9-8-13-6-7-14-12(18)16-15-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,10,13,17H,6-9H2,(H2,14,16,18);(H,3,4)(H,5,6)/b15-10+; |
InChI Key |
HOYULAVPNXYIAN-GYVLLFFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



